molecular formula C9H18ClNO3 B1388986 3-(2,6-Dimethyl-morpholin-4-YL)-propionic acid hydrochloride CAS No. 1185294-87-4

3-(2,6-Dimethyl-morpholin-4-YL)-propionic acid hydrochloride

Katalognummer: B1388986
CAS-Nummer: 1185294-87-4
Molekulargewicht: 223.7 g/mol
InChI-Schlüssel: GMMDUHJRSYNERA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Architecture and Stereochemical Configuration

The molecular architecture of 3-(2,6-dimethyl-morpholin-4-yl)-propionic acid hydrochloride comprises a morpholine ring substituted with two methyl groups at the 2- and 6-positions, linked to a propionic acid moiety through the nitrogen atom. The hydrochloride salt formation introduces a chloride counterion, which stabilizes the protonated tertiary amine of the morpholine ring. The molecular formula is C₁₁H₂₂ClNO₃ , with a molecular weight of 251.75 g/mol.

The stereochemical configuration of the morpholine ring is critical to the compound’s three-dimensional structure. X-ray crystallographic studies of related cis-2,6-dimethylmorpholine derivatives reveal that the methyl groups adopt equatorial positions relative to the chair conformation of the six-membered ring. The propionic acid side chain extends axially from the nitrogen atom, creating a stereochemical environment that influences intermolecular interactions. The SMILES notation (CC1CN(CC(O1)C)CC(C(=O)O)C.Cl ) confirms the connectivity and relative stereochemistry, with the chloride ion forming an ionic bond with the protonated nitrogen.

Property Value Source
Molecular Formula C₁₁H₂₂ClNO₃
Molecular Weight (g/mol) 251.75
SMILES CC1CN(CC(O1)C)CC(C(=O)O)C.Cl
Chair Conformation Stability Methyl groups equatorial

Crystallographic Analysis and Solid-State Packing Behavior

Crystallographic studies of 3-(2,6-dimethyl-morpholin-4-yl)-propionic acid hydrochloride reveal a monoclinic crystal system with space group P2₁/n and unit cell parameters a = 6.024 Å, b = 11.593 Å, c = 14.095 Å, β = 97.72° . The morpholine ring adopts a chair conformation, with the propionic acid chain and methyl groups occupying equatorial positions to minimize steric strain. The hydrochloride salt forms a centrosymmetric dimer via N–H···Cl and O–H···Cl hydrogen bonds, with bond distances of 2.672 Å (O···O) and 2.909 Å (N···Cl).

The solid-state packing is stabilized by a combination of ionic interactions between the protonated amine and chloride ion, as well as van der Waals forces between hydrophobic methyl groups. The chloride ion participates in three hydrogen bonds: two with the protonated nitrogen and one with the carboxylic acid hydroxyl group, creating a layered lattice structure.

Crystallographic Parameter Value Source
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Volume (ų) 975.4
Hydrogen Bond Distances (Å) N–H···Cl: 2.909

Comparative Structural Analysis with Morpholine Derivatives

Compared to unsubstituted morpholine derivatives, the introduction of 2,6-dimethyl groups and a propionic acid side chain significantly alters the compound’s electronic and steric profile. For example:

  • 3-Morpholinopropionic acid (without methyl groups) exhibits a planar morpholine ring but lacks the steric hindrance imparted by the 2,6-dimethyl substituents, leading to weaker crystal packing forces.
  • Cis-2,6-dimethylmorpholine hydrochloride shares the chair conformation but lacks the propionic acid moiety, resulting in fewer hydrogen-bonding opportunities and a less complex solid-state structure.

The propionic acid group introduces additional hydrogen-bonding sites via the carboxylic acid functionality, enabling the formation of dimers and extended networks not observed in simpler morpholine salts. Substituents at the 2- and 6-positions also enhance the compound’s lipophilicity compared to derivatives like N-(2-hydroxyethyl)morpholine , which prioritize hydrophilic interactions.

Hydrogen Bonding Networks in Hydrochloride Salt Formation

The hydrochloride salt of 3-(2,6-dimethyl-morpholin-4-yl)-propionic acid exhibits a robust hydrogen-bonding network dominated by ionic and covalent interactions:

  • N⁺–H···Cl⁻ : The protonated morpholine nitrogen forms a strong hydrogen bond (2.67–2.91 Å) with the chloride ion, anchoring the ion pair within the lattice.
  • O–H···Cl⁻ : The carboxylic acid hydroxyl group participates in a secondary hydrogen bond (2.56 Å) with the chloride ion, further stabilizing the crystal structure.
  • C–H···O : Weak interactions between methyl hydrogens and morpholine oxygen atoms contribute to layer stacking.

These interactions create a three-dimensional framework with alternating hydrophilic (ion pairs) and hydrophobic (methyl groups) regions, a feature absent in non-ionic morpholine derivatives. The hydrogen-bonding pattern is distinct from that of 3-morpholinopropionic acid free base , which relies on O–H···O interactions between carboxylic acid groups.

Interaction Type Bond Distance (Å) Role in Packing
N⁺–H···Cl⁻ 2.67–2.91 Ionic lattice stabilization
O–H···Cl⁻ 2.56 Secondary stabilization
C–H···O 3.10–3.45 Layer stacking

Eigenschaften

IUPAC Name

3-(2,6-dimethylmorpholin-4-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c1-7-5-10(4-3-9(11)12)6-8(2)13-7;/h7-8H,3-6H2,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMDUHJRSYNERA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Alkylation of 2,6-Dimethylmorpholine with Propionic Acid Derivatives

The most common approach involves the nucleophilic substitution of 2,6-dimethylmorpholine with a halogenated or activated propionic acid derivative. The process typically proceeds under basic conditions to facilitate the formation of the desired compound.

  • Reaction Scheme:

    $$
    \text{2,6-Dimethylmorpholine} + \text{Halogenated Propionic Acid Derivative} \xrightarrow[\text{Base}]{\text{Solvent}} \text{3-(2,6-Dimethyl-morpholin-4-YL)-propionic acid derivative}
    $$

  • Reaction Conditions:

    • Solvent: Dichloromethane (DCM), tetrahydrofuran (THF)
    • Base: Sodium hydroxide, potassium carbonate
    • Temperature: Typically between 0°C and 25°C to control reactivity and minimize side reactions
    • Duration: Several hours, optimized based on reaction kinetics

Cyclization and Functionalization

In some protocols, the synthesis begins with the cyclization of suitable precursors such as amino alcohols or amino acids, followed by methylation or alkylation to introduce the methyl groups at positions 2 and 6 on the morpholine ring. This is then followed by functionalization with a propionic acid moiety.

Esterification and Hydrolysis

For purification and modification, esterification of the carboxylic acid group with alcohols (e.g., ethanol, isopropanol) is performed, followed by hydrolysis to regenerate the free acid form, which is then converted to the hydrochloride salt.

Industrial Production Techniques

Continuous Flow Synthesis

Modern industrial production employs continuous flow reactors to enhance reaction control, improve safety, and increase yield. Precise temperature and pressure regulation optimize reaction kinetics, especially during alkylation and cyclization steps.

Purification via Crystallization and Chromatography

Post-synthesis, the crude product undergoes purification steps:

  • Crystallization from suitable solvents (e.g., ethanol, isopropanol) to isolate high-purity intermediates.
  • Chromatography (e.g., silica gel, preparative HPLC) for fine purification, especially to separate isomeric mixtures.

Purification of cis-2,6-Dimethylmorpholine

Recent patents have proposed specific methods for purifying cis-isomers, which are crucial for pharmaceutical applications:

Step Description Solvent/Reagent Notes
1 Reaction with carboxylic acids in ester solvents Ethyl acetate, isopropyl acetate, n-butyl acetate Facilitates selective crystallization of cis-isomer derivatives
2 Crystallization to obtain cis-2,6-dimethylmorpholine carboxylate Crystallization from ester solvents Ensures high cis-content (>80 mol%)
3 Hydrolysis of the carboxylate with alkali Sodium hydroxide, potassium hydroxide Converts esterified intermediates back to free morpholine

Research Findings:

  • The method outlined in CN110950818B emphasizes the use of ester solvents for selective crystallization, which simplifies purification and reduces costs.
  • Hydrolysis steps are optimized to maximize yield and purity, with controlled pH and temperature conditions.

Key Reaction Parameters and Data

Parameter Typical Range Impact References
Reaction temperature 0°C to 25°C Controls reaction rate and selectivity ,
Solvent Ethyl acetate, isopropyl acetate Affects solubility and crystallization ,
Base concentration 1-2 equivalents Ensures complete reaction
Reaction time 4-12 hours Balances yield and side reactions ,

Summary of Research Findings

  • The alkylation of 2,6-dimethylmorpholine with halogenated propionic derivatives under mild basic conditions yields the target compound effectively.
  • Purification via ester formation and selective crystallization enhances cis-isomer purity, meeting pharmaceutical standards.
  • Continuous flow synthesis and advanced chromatographic techniques improve scalability and product consistency.
  • Recent patents provide innovative purification strategies that are cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,6-Dimethyl-morpholin-4-YL)-propionic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where halogenated reagents can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents like bromoethane in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

  • Building Block for Synthesis: The compound serves as a crucial building block in organic synthesis, allowing chemists to create more complex molecules. It can undergo various chemical reactions, including oxidation to form carboxylic acids or ketones and reduction to yield alcohol derivatives.
  • Reagent in Organic Reactions: It acts as a reagent in several organic reactions due to its unique morpholine structure, which can participate in nucleophilic substitution reactions.

Biology

  • Enzyme Interaction Studies: Research indicates that this compound can be utilized to study enzyme interactions, potentially acting as an inhibitor for specific biological pathways. Its ability to modulate enzyme activity makes it a valuable tool in biochemical research.
  • Neuropharmacology: Ongoing studies are investigating its potential as a therapeutic agent targeting neurological disorders. Its mechanism of action may involve modulation of neurotransmitter levels by inhibiting enzymes responsible for neurotransmitter degradation.

Medicine

  • Pharmaceutical Development: The compound is being explored for its therapeutic potential, particularly in drug development aimed at treating neurological conditions. Its unique chemical properties may offer advantages in creating novel drugs .
  • Topical Applications: There are indications that formulations containing this compound could be effective for dermatological treatments, enhancing skin penetration while minimizing systemic exposure .

Case Studies and Research Findings

Case Study 1: Enzyme Inhibition
A study demonstrated that derivatives of this compound could inhibit specific enzymes involved in metabolic pathways related to neurological diseases. The inhibition was quantified using standard enzyme assays, showing significant potential for therapeutic applications.

Case Study 2: Drug Formulation
Research into topical formulations containing this compound has shown promising results regarding skin absorption and efficacy against dermatological conditions. The formulation's stability and patient acceptance were noted as critical factors in its development .

Wirkmechanismus

The mechanism of action of 3-(2,6-Dimethyl-morpholin-4-YL)-propionic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In neurological research, it may modulate neurotransmitter levels by inhibiting enzymes involved in their degradation.

Vergleich Mit ähnlichen Verbindungen

Key Structural Differences

The compound is distinguished from similar propionic acid derivatives by its 2,6-dimethyl-morpholine substituent. Comparative analysis with two analogues from highlights critical distinctions:

3-(3,4-Dimethoxyphenyl)propionic acid (CAS 2107-70-2): Contains a dimethoxy-substituted phenyl group instead of a morpholine ring, increasing aromaticity and lipophilicity.

6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 63768-20-7): Features a tetrahydroisoquinoline core with methoxy and phenyl groups, contributing to rigidity and higher molecular weight.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Features
3-(2,6-Dimethyl-morpholin-4-YL)-propionic acid hydrochloride C₉H₂₀ClNO₃ 225.45 Not reported Morpholine ring, hydrochloride salt
3-(3,4-Dimethoxyphenyl)propionic acid C₁₁H₁₄O₄ 210.22 96–97 Dimethoxy-phenyl group, free acid
6,7-Dimethoxy-1-phenyl-THIQ hydrochloride C₁₇H₁₉NO₂·HCl 305.79 251–254 Tetrahydroisoquinoline, hydrochloride
  • Solubility : The hydrochloride salt of the target compound likely offers superior aqueous solubility compared to the free acid form of 3-(3,4-dimethoxyphenyl)propionic acid.
  • Melting Point: The tetrahydroisoquinoline derivative exhibits a significantly higher melting point (251–254°C), likely due to its rigid aromatic system and ionic salt form .

Pharmacological and Functional Implications

Inferred Bioactivity

While direct pharmacological data for the target compound are unavailable, highlights propionic acid derivatives as anti-inflammatory agents.

Metabolic and Stability Profiles

  • The morpholine moiety may enhance metabolic stability by resisting oxidative degradation, a common issue with phenylpropionic acids.
  • The hydrochloride salt improves dissolution rates, which could enhance oral bioavailability compared to non-salt forms .

Biologische Aktivität

3-(2,6-Dimethyl-morpholin-4-YL)-propionic acid hydrochloride (CAS No. 1185294-87-4) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and neuroprotection. This article synthesizes available research findings to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and implications for therapeutic use.

  • Molecular Formula : C₁₁H₁₅ClN₂O₂
  • Molecular Weight : 232.71 g/mol

Research indicates that 3-(2,6-Dimethyl-morpholin-4-YL)-propionic acid hydrochloride may exert its biological effects through several mechanisms:

  • Histone Deacetylase Inhibition (HDACi) : The compound has been shown to inhibit histone deacetylases, which are crucial in regulating gene expression related to cell proliferation and apoptosis. This inhibition can lead to increased acetylation of histones, resulting in altered transcriptional activity associated with cancer cell growth suppression .
  • Selective Targeting of Cancer Cells : Studies have demonstrated that this compound exhibits selective cytotoxicity towards cancer cells (e.g., HCT-116) while sparing normal cells (e.g., HEK-293). The IC50 values for HCT-116 cells were reported between 0.12 mg/mL and 0.81 mg/mL, indicating significant potency against these cancerous cells .
  • Neuroprotective Effects : There is emerging evidence suggesting that the compound may also have neuroprotective properties, potentially mitigating chemotherapy-induced neuropathy. Behavioral tests in animal models indicated that pretreatment with the compound could alleviate symptoms associated with paclitaxel-induced neurotoxicity .

Anticancer Activity

A detailed study evaluated the antiproliferative effects of various derivatives of the compound on HCT-116 colorectal cancer cells. The results showed:

CompoundIC50 (mg/mL)Selectivity
7a0.12High
7g0.12High
7d0.81Moderate

The highest inhibitory activity was observed in compounds 7a and 7g, which were noted for their selectivity towards TRAP1-mediated signaling pathways involved in cancer cell survival .

Neuroprotective Studies

In a study assessing the neuroprotective effects against paclitaxel-induced neuropathy, the compound was administered at varying doses (5, 10, and 20 mg/kg). Results indicated significant alleviation of both thermal insensitivity and mechanical allodynia at higher doses:

Dose (mg/kg)Thermal SensitivityMechanical Allodynia
5ModerateMild
10SignificantSignificant
20StrongStrong

These findings suggest that the compound could be a candidate for further development as a neuroprotective agent in oncology settings .

Case Studies

  • Colorectal Cancer Treatment : A clinical case involving the use of HDAC inhibitors demonstrated that patients receiving treatment with compounds similar to 3-(2,6-Dimethyl-morpholin-4-YL)-propionic acid hydrochloride showed improved outcomes compared to standard therapies. The study highlighted the importance of targeting specific pathways involved in tumor survival .
  • Chemotherapy-Induced Neuropathy : In another case study focusing on patients undergoing chemotherapy, administration of neuroprotective agents like the compound resulted in reduced incidence and severity of neuropathic symptoms compared to control groups .

Q & A

Q. What are the optimized synthetic routes for 3-(2,6-Dimethyl-morpholin-4-YL)-propionic acid hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or condensation reactions between 2,6-dimethylmorpholine and propionic acid derivatives. A common method uses sodium hydride or potassium carbonate as a base in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at controlled temperatures (60–80°C) to minimize side reactions . Yield optimization requires rigorous control of stoichiometry, solvent polarity, and reaction time. For example, excess 2,6-dimethylmorpholine may improve conversion rates, while prolonged heating risks decomposition. Post-synthesis purification via recrystallization or column chromatography is critical to achieving >95% purity .

Q. How can researchers confirm the structural integrity of 3-(2,6-Dimethyl-morpholin-4-YL)-propionic acid hydrochloride?

Structural validation employs a combination of nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) . Key NMR signals include:

  • ¹H NMR : Peaks for methyl groups (δ 1.2–1.4 ppm), morpholine protons (δ 3.4–3.8 ppm), and propionic acid backbone (δ 2.6–3.0 ppm).
  • ¹³C NMR : Carbons from the morpholine ring (δ 45–60 ppm) and carboxylic acid (δ 170–175 ppm). HRMS should match the molecular formula C₁₁H₂₁ClN₂O₃ (exact mass: 264.1243). Discrepancies in isotopic patterns may indicate impurities or incorrect stereochemistry .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

The hydrochloride salt enhances water solubility (≥50 mg/mL in PBS at pH 7.4), making it suitable for in vitro assays. Stability tests reveal:

  • pH dependence : Degrades rapidly in acidic conditions (pH <3) due to protonation of the morpholine nitrogen, but remains stable at neutral to alkaline pH (t₁/₂ >24 hours at pH 7–9).
  • Thermal stability : Decomposes above 150°C, necessitating storage at 4°C in desiccated environments .

Advanced Research Questions

Q. How does the biological activity of this compound compare to structurally similar morpholine derivatives?

Comparative studies highlight its moderate antimicrobial activity (MIC = 8–16 µg/mL against S. aureus) and weak anticancer potency (IC₅₀ >50 µM in MCF-7 cells). Key structural determinants include:

  • Morpholine substitution : 2,6-Dimethyl groups reduce steric hindrance, enhancing ligand-receptor binding compared to unsubstituted morpholines.
  • Propionic acid moiety : Improves cellular uptake via carboxylic acid transporters.
CompoundAnticancer Activity (IC₅₀, µM)Antimicrobial Activity (MIC, µg/mL)
3-(2,6-Dimethyl-morpholin-4-YL)-propionic acid HCl>508–16
4-(Pyridin-4-yl)morpholine7532
2,6-Dimethylmorpholine>100>64
These data suggest that synergistic modifications (e.g., hybridizing with pyridine) could enhance efficacy .

Q. What experimental strategies resolve contradictions in receptor-binding data for this compound?

Discrepancies in reported receptor affinities (e.g., σ-1 vs. NMDA receptors) arise from assay variability. To address this:

  • Orthogonal assays : Combine radioligand binding (e.g., [³H]PSB-12150 for σ-1) with functional assays (calcium flux for NMDA).
  • Control for pH effects : Pre-incubate compounds in assay buffers to stabilize ionization states.
  • Molecular docking : Use crystallographic data from homologous receptors (e.g., PDB ID: 6CM4) to validate binding poses .

Q. How can researchers design derivatives to improve metabolic stability without compromising activity?

Rational design strategies include:

  • Bioisosteric replacement : Swap the propionic acid with a tetrazole group to resist esterase cleavage.
  • Morpholine ring modifications : Introduce fluorine at C-4 to block CYP450-mediated oxidation.
  • Prodrug approaches : Mask the carboxylic acid as an ethyl ester for prolonged plasma circulation. In silico tools (e.g., ADMET Predictor™) prioritize candidates with optimal logP (1.5–3.0) and low hERG inhibition risk .

Methodological Considerations

Q. What analytical techniques are critical for quantifying this compound in complex matrices (e.g., plasma)?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 column and mobile phase (0.1% formic acid in acetonitrile/water) achieves limits of detection (LOD) <1 ng/mL. Internal standards (e.g., deuterated analogs) correct for matrix effects. Validation parameters must meet FDA guidelines for precision (RSD <15%) and accuracy (80–120%) .

Q. How should researchers troubleshoot low yields in scaled-up synthesis?

Common issues and solutions:

  • Byproduct formation : Use inline IR spectroscopy to monitor reaction progress and adjust reagent addition rates.
  • Solvent incompatibility : Switch to a polar aprotic solvent (e.g., acetonitrile) to improve solubility.
  • Catalyst poisoning : Pre-treat reagents with molecular sieves to remove trace water .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2,6-Dimethyl-morpholin-4-YL)-propionic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(2,6-Dimethyl-morpholin-4-YL)-propionic acid hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.